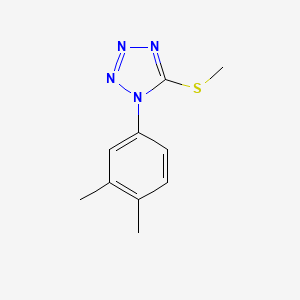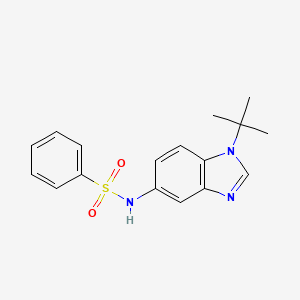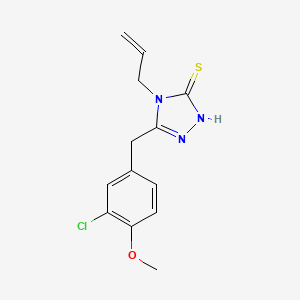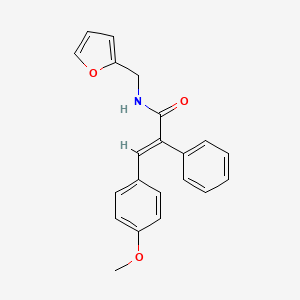![molecular formula C15H15NO2S B5792383 methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)
methyl 2-{[(2-methylphenyl)amino]thio}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(2-methylphenyl)amino]thio}benzoate, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA belongs to the class of thioesters and is commonly used as a reagent for the synthesis of various compounds.
Mécanisme D'action
Methyl 2-{[(2-methylphenyl)amino]thio}benzoate acts as a thiol reagent, which means that it can react with thiol groups present in proteins and other biomolecules. This reaction can result in the formation of disulfide bonds, which can affect the structure and function of the biomolecule. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been found to inhibit the activity of enzymes that contain thiol groups, such as glutathione S-transferase.
Biochemical and Physiological Effects:
methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been found to inhibit the growth of bacteria, which makes it a potential antibacterial agent. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been found to have antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-{[(2-methylphenyl)amino]thio}benzoate in lab experiments is its ease of synthesis. methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be synthesized using simple and inexpensive reagents. Another advantage is its versatility, as it can be used in the synthesis of various compounds. However, one of the limitations of using methyl 2-{[(2-methylphenyl)amino]thio}benzoate is its reactivity with thiol groups, which can affect the structure and function of biomolecules. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of methyl 2-{[(2-methylphenyl)amino]thio}benzoate in scientific research. One direction is the synthesis of new compounds using methyl 2-{[(2-methylphenyl)amino]thio}benzoate as a reagent, which can have potential applications in various fields such as medicine and agriculture. Another direction is the study of the mechanism of action of methyl 2-{[(2-methylphenyl)amino]thio}benzoate, which can provide insights into its potential therapeutic applications. Additionally, the development of new methods for the synthesis and purification of methyl 2-{[(2-methylphenyl)amino]thio}benzoate can improve its efficiency and reduce its toxicity.
Méthodes De Synthèse
Methyl 2-{[(2-methylphenyl)amino]thio}benzoate can be synthesized through a simple reaction between 2-methylaniline and 2-chlorobenzoic acid using thionyl chloride as a reagent. The reaction results in the formation of methyl 2-{[(2-methylphenyl)amino]thio}benzoate as a yellow crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
Methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of benzothiazoles, which have shown promising antitumor activity. methyl 2-{[(2-methylphenyl)amino]thio}benzoate has also been used in the synthesis of sulfonamides, which have been found to have antibacterial activity. Additionally, methyl 2-{[(2-methylphenyl)amino]thio}benzoate has been used in the synthesis of pyrimidines, which have been found to have antiviral activity.
Propriétés
IUPAC Name |
methyl 2-(2-methylanilino)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11-7-3-5-9-13(11)16-19-14-10-6-4-8-12(14)15(17)18-2/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUMVYFFXVIWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NSC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5792309.png)
![N-{[(5-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5792310.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B5792327.png)
![4,5-bis(4-methoxyphenyl)-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5792328.png)

![4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)
![methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate](/img/structure/B5792363.png)
![4-{3-[(4-methylphenyl)thio]propanoyl}morpholine](/img/structure/B5792368.png)


![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)
